molecular formula C15H15NO3S2 B2378310 Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate CAS No. 895487-16-8

Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate

Cat. No.: B2378310
CAS No.: 895487-16-8
M. Wt: 321.41
InChI Key: XZLVUQNOGFYIJR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a phenylthio group, an acetamido group, and an ethyl ester group attached to the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate has several scientific research applications:

Future Directions

The future directions for the study of Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicine and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with an α-cyanoester in the presence of elemental sulfur . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of Lewis acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure with a tetrahydrobenzo[b]thiophene ring.

    2-(2-(Phenylthio)acetamido)thiophene-3-carboxylic acid: Lacks the ethyl ester group.

Uniqueness

Ethyl 2-(2-(phenylthio)acetamido)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

ethyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-2-19-15(18)12-8-9-20-14(12)16-13(17)10-21-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLVUQNOGFYIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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